(5-Ethylthiophen-2-YL)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

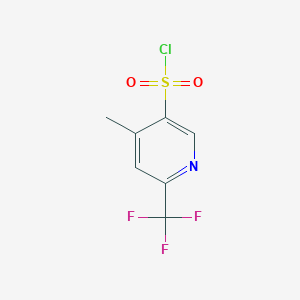

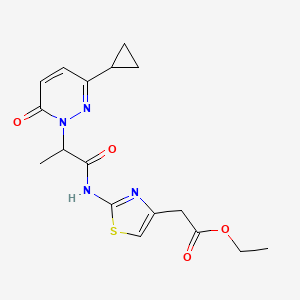

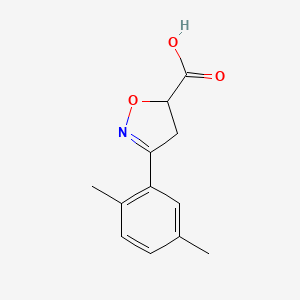

“(5-Ethylthiophen-2-YL)methanol” is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 . The IUPAC name for this compound is (5-ethyl-2-thienyl)methanol . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “(5-Ethylthiophen-2-YL)methanol” can be represented by the SMILES notation OCC1=CC=C(CC)S1 . This indicates that the molecule consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with an ethyl group and a methanol group attached .

Physical And Chemical Properties Analysis

“(5-Ethylthiophen-2-YL)methanol” is a liquid at room temperature . . The compound should be stored at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Conversion of Methanol into Hydrocarbons

Methanol can be converted into hydrocarbons over zeolite catalysts, such as H-ZSM-5, through mechanisms that differ based on the catalyst used. This process is significant for producing ethene and propene, important in the chemical industry for various applications, including polymer production. Studies using isotopic labeling have provided insights into the mechanistic pathways, showing that ethene formation is mechanistically separated from the formation of higher alkenes, indicating different routes for their production on the zeolite surface (Svelle et al., 2006), (Bjørgen et al., 2007).

Methanol as a Reactant in Catalytic Reactions

Methanol is used as a reactant in various catalytic reactions to produce hydrocarbons. Research on zeolite catalysts like H-ZSM-5 has explored the "coking" phenomenon, where the catalyst deactivation occurs due to the buildup of carbonaceous materials. Understanding these processes is crucial for improving catalyst design and reaction efficiency (Schulz, 2010).

Conductive Polymers from Methanol Derivatives

Studies on the oxidative polymerization of ethylenedioxythiophene (EDOT) and methanol-substituted derivatives have shown significant improvements in the conductivity of polymers, which can be enhanced by varying processing parameters. These findings are relevant for applications in device fabrication where highly conductive and transparent films are required (Ha et al., 2004).

Alcohol-sensitive Photochromic Diarylethene

Research on diarylethene derivatives demonstrates the potential for creating alcohol-sensitive photochromic materials. These materials can undergo substitution reactions with primary alcohols, leading to products with altered photochromic properties, which could be useful in developing new optical devices and sensors (Kobatake et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(5-ethylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVLYDXHJFYJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2994972.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B2994977.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)

![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)

![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)